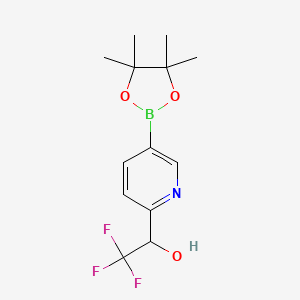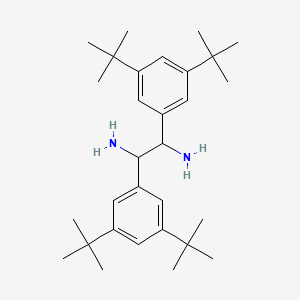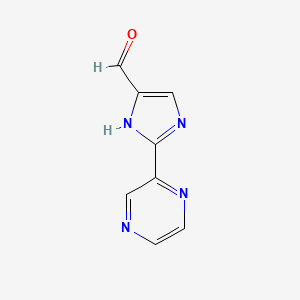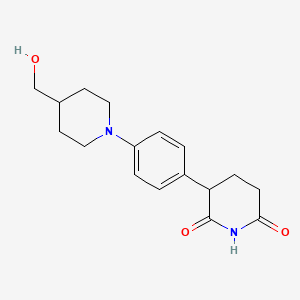
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyridine ring, making it a versatile building block for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-2,2,2-trifluoro-1-hydroxyethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the halide used.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.
科学的研究の応用
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired products . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
類似化合物との比較
Similar Compounds
- 6-Hydroxypyridine-3-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 3-Pyridineboronic acid 1,3-propanediol ester
Uniqueness
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for applications requiring high reactivity and stability.
特性
分子式 |
C13H17BF3NO3 |
|---|---|
分子量 |
303.09 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18-7-8)10(19)13(15,16)17/h5-7,10,19H,1-4H3 |
InChIキー |
BDPMZWIBOFYTPA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)



![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)






![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
